Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1245906-63-1
VCID: VC0087729
InChI: InChI=1S/C5H4BClF3N2.K/c7-5-4(6(8,9)10)1-3(11)2-12-5;/h1-2H,11H2;/q-1;+1
SMILES: [B-](C1=CC(=CN=C1Cl)N)(F)(F)F.[K+]
Molecular Formula: C5H4BClF3KN2
Molecular Weight: 234.455

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate

CAS No.: 1245906-63-1

Cat. No.: VC0087729

Molecular Formula: C5H4BClF3KN2

Molecular Weight: 234.455

* For research use only. Not for human or veterinary use.

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate - 1245906-63-1

Specification

CAS No. 1245906-63-1
Molecular Formula C5H4BClF3KN2
Molecular Weight 234.455
IUPAC Name potassium;(5-amino-2-chloropyridin-3-yl)-trifluoroboranuide
Standard InChI InChI=1S/C5H4BClF3N2.K/c7-5-4(6(8,9)10)1-3(11)2-12-5;/h1-2H,11H2;/q-1;+1
Standard InChI Key ISBCQTHHKZSMHE-UHFFFAOYSA-N
SMILES [B-](C1=CC(=CN=C1Cl)N)(F)(F)F.[K+]

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The molecular structure of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate incorporates several important functional elements that contribute to its chemical behavior and synthetic utility. The pyridine core provides a nitrogen-containing heterocycle that is prevalent in many pharmaceutically active compounds. The chlorine at the 2-position serves as both an electron-withdrawing group and a potential site for further functionalization through metal-catalyzed transformations.

The trifluoroborate group at the 3-position is the key reactive center for cross-coupling chemistry. This moiety exists as a tetrahedral boron atom with three fluorine atoms and one carbon-boron bond to the pyridine ring . The negative charge of this group is balanced by the potassium counterion, creating an organometallic salt with enhanced stability compared to corresponding boronic acids or boronate esters.

Synthesis Methods

Conventional Synthetic Routes

The synthesis of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate typically follows established protocols for organotrifluoroborate preparation. The standard approach involves the reaction of a suitable pyridine derivative with boron trifluoride etherate in the presence of a base like potassium carbonate. This produces the trifluoroborate salt in a form that can be isolated and purified.

The general synthetic pathway often begins with the preparation of a boronic acid intermediate, which is subsequently converted to the trifluoroborate salt through reaction with potassium hydrogen difluoride (KHF2) . This conversion process is particularly valuable because it transforms relatively unstable boronic acid derivatives into more stable trifluoroborate compounds that resist degradation during storage and handling.

Advanced Synthetic Approaches

Recent advancements in synthetic methodology have introduced photoredox conditions for preparing potassium organotrifluoroborates, which may also be applicable to the synthesis of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate. These photocatalytic approaches offer several advantages, including milder reaction conditions, improved functional group tolerance, and potentially higher yields with reduced environmental impact.

Applications in Organic Synthesis

Cross-Coupling Reactions

The primary application of potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. In these transformations, the compound serves as the nucleophilic coupling partner, reacting with organohalides or pseudohalides in the presence of a palladium catalyst to form new carbon-carbon bonds. The mechanism typically involves transmetalation of the organoboron species to the palladium catalyst, followed by reductive elimination to generate the coupled product.

The advantage of using this trifluoroborate salt in Suzuki-Miyaura coupling lies in its enhanced stability and controlled reactivity compared to other boron reagents. The trifluoroborate moiety serves as a protected form of the boronic acid, releasing the active coupling species slowly under the reaction conditions, which can lead to improved selectivity and yield in challenging coupling scenarios.

Pharmaceutical and Agrochemical Applications

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce the aminochloropyridine motif into complex molecular structures. This structural element is present in numerous biologically active compounds, making the trifluoroborate salt an important building block for medicinal chemistry applications.

The compound's utility extends to the construction of compound libraries for drug discovery programs, where the ability to form carbon-carbon bonds selectively is crucial for exploring structure-activity relationships. The amino group at the 5-position provides a handle for further functionalization through condensation reactions, amide formation, or reductive amination, expanding the structural diversity accessible from this single building block.

Hazard TypeClassificationGHS Code
Acute oral toxicityCategory 4H302
Skin irritationCategory 2H315
Eye irritationCategory 2AH319
Respiratory irritationCategory 3H335

These hazard classifications necessitate specific safety precautions during handling, including the use of appropriate personal protective equipment such as gloves, protective clothing, and eye/face protection . Laboratory work with this compound should be conducted in well-ventilated areas or fume hoods to minimize inhalation exposure.

Emergency Response Procedures

In case of exposure to potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate, specific emergency procedures should be followed based on the route of exposure . For eye contact, the affected area should be rinsed cautiously with water for several minutes, with contact lenses removed if present and safe to do so. Skin contact requires washing with soap and plenty of water, with medical consultation recommended if irritation persists .

If inhaled, the affected person should be moved to fresh air. In more severe cases where breathing is affected, artificial respiration may be necessary, followed by medical consultation . For ingestion, the mouth should be rinsed with water, and nothing should be administered orally to an unconscious person. Medical attention should be sought promptly in all significant exposure scenarios .

Research Applications and Future Directions

Comparative Advantages Over Related Compounds

Potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate offers several advantages when compared to related boron reagents such as boronic acids or boronate esters. The trifluoroborate moiety enhances stability against degradation processes like protodeboronation and oxidation, which are common challenges with boronic acids. This improved stability translates to extended shelf life and greater reliability in synthetic applications.

When compared to other functionalized pyridine derivatives, such as N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide (Comins' Reagent) , potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate serves a complementary role in synthesis. While Comins' Reagent functions primarily as an electrophile in reactions, the trifluoroborate salt acts as a nucleophilic partner, enabling distinct bond-forming strategies.

Emerging Research Trends

Recent research in organotrifluoroborate chemistry has explored new activation methods and expanded applications beyond traditional cross-coupling reactions. These developments may eventually influence how potassium (5-amino-2-chloropyridin-3-yl)trifluoroborate is utilized in synthetic chemistry. Potential emerging applications include:

  • Photoredox-catalyzed transformations, where the trifluoroborate serves as a radical precursor

  • Multicomponent reactions incorporating the aminochloropyridine motif

  • Directed functionalization using the amino group as a directing element

  • Deployment in continuous flow chemistry for pharmaceutical manufacturing

The exploration of these new methodologies could significantly expand the utility of this compound in both academic research and industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator